molecular formula C7H14O3 B1432280 2-Methoxy-3-methylpentanoic acid CAS No. 1546711-94-7

2-Methoxy-3-methylpentanoic acid

Cat. No.: B1432280
CAS No.: 1546711-94-7
M. Wt: 146.18 g/mol
InChI Key: KLYDNPOWPQIVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methylpentanoic acid is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.19 . It is also known as 3-Methylpentanoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentanoic acid backbone with a methyl group attached to the third carbon and a methoxy group attached to the second carbon . The InChI string for this compound is InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) .

Scientific Research Applications

Synthesis of Constituent Amino Acids in Toxins

2-Methoxy-3-methylpentanoic acid is relevant in the synthesis of constituent amino acids in toxins, such as AM-toxins. These amino acids play a crucial role in the biochemical properties of these toxins. A study outlined a method for synthesizing and resolving these amino acids, demonstrating their importance in understanding toxin composition and activity (Shimohigashi et al., 1976).

Antibacterial Compounds

Research has identified compounds structurally related to this compound with significant antibacterial properties. For example, a compound isolated from Siegesbeckia glabrescens showed strong activity against Staphylococcus aureus, with a structure including a 2-(isobutyryloxy)-4-methylpentanoic acid substituent playing a key role in its antibacterial effectiveness (Kim et al., 2012).

Role in Wine Aroma

This compound and its derivatives are studied for their contribution to the aroma of wine and alcoholic beverages. Quantitative determination methods have been developed to measure hydroxy acids like 2OH4MP, which have sensory effects on wine aroma (Gracia-Moreno et al., 2015).

Biobased Product Synthesis

The compound is also relevant in the synthesis of biobased products. For instance, the methanolysis reaction of renewable γ-valerolactone can yield products including 4-methoxy-methylpentanoate, demonstrating its potential in green chemistry and sustainable production processes (Caretto et al., 2016).

Properties

IUPAC Name

2-methoxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDNPOWPQIVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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